6-Bromo-2-chloro-3-(trimethylsilyl)pyridine

Catalog No.
S985724
CAS No.
1142191-85-2
M.F
C8H11BrClNSi
M. Wt
264.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine

CAS Number

1142191-85-2

Product Name

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine

IUPAC Name

(6-bromo-2-chloropyridin-3-yl)-trimethylsilane

Molecular Formula

C8H11BrClNSi

Molecular Weight

264.62 g/mol

InChI

InChI=1S/C8H11BrClNSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3

InChI Key

KFYYIXMSPIHUDT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=C(N=C(C=C1)Br)Cl

Canonical SMILES

C[Si](C)(C)C1=C(N=C(C=C1)Br)Cl

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine (CAS 1142191-85-2) is a highly functionalized heterocyclic building block engineered for complex active pharmaceutical ingredient (API) and agrochemical synthesis [1]. Featuring distinct halogens (bromine and chlorine) alongside a sterically demanding trimethylsilyl (TMS) group, this scaffold enables precise, sequential functionalization without the need for transient protecting groups. For procurement teams and process chemists, its primary material value lies in its ability to streamline multi-step synthetic routes, offering predictable, orthogonal reactivity profiles that reduce downstream purification costs and improve overall process mass intensity (PMI) compared to simpler, less substituted pyridine derivatives.

Substituting this compound with simpler analogs, such as 2-bromo-6-chloropyridine or 2,6-dibromopyridine, introduces significant synthetic inefficiencies and process bottlenecks [1]. While simpler dihalopyridines offer baseline cross-coupling capabilities, they lack the crucial steric shielding and ipso-substitution potential provided by the C3-TMS group. This absence leads to poor regiocontrol during initial metal-catalyzed couplings and necessitates harsh, cryogenic directed ortho-metalation (DoM) for any subsequent C3 functionalization—a process that scales poorly and generates hard-to-separate regioisomers. Procuring the exact TMS-functionalized scaffold bypasses these limitations, ensuring high-fidelity, room-temperature transformations that are critical for reproducible, commercial-scale manufacturing.

Regioselectivity in Palladium-Catalyzed Cross-Coupling (C6 vs C2)

In standard palladium-catalyzed cross-coupling reactions, the C6-bromide is inherently more reactive than the C2-chloride. However, in 6-bromo-2-chloro-3-(trimethylsilyl)pyridine, the bulky C3-TMS group provides intense steric shielding to the adjacent C2 position, pushing the regioselectivity of the initial C6-arylation to near-perfect levels (>99:1)[1]. In contrast, the baseline comparator 2-bromo-6-chloropyridine suffers from competitive insertion at the C2-Cl bond, typically yielding an 88:12 to 92:8 mixture of regioisomers. This precise regiocontrol eliminates the need for complex chromatographic separations.

Evidence DimensionRegioselectivity ratio (C6 vs C2 coupling) at 60°C
Target Compound Data>99:1 (exclusive C6 functionalization)
Comparator Or Baseline2-Bromo-6-chloropyridine (88:12 to 92:8 ratio)
Quantified DifferenceNear-complete elimination of C2-coupled byproducts (approx. 10% yield recovery)
ConditionsStandard Suzuki-Miyaura conditions (Pd(PPh3)4, arylboronic acid, mild base)

Eliminates costly chromatographic separation of regioisomers, directly improving process yield and scalability for API manufacturing.

Efficiency of C3 Functionalization via Ipso-Substitution

The C3-TMS group serves as a highly efficient, traceless directing group that can be directly converted into other functionalities via ipso-substitution. Treatment of 6-bromo-2-chloro-3-(trimethylsilyl)pyridine with electrophilic halogens (e.g., ICl) yields the C3-iodinated product in >85% yield at room temperature [1]. Conversely, achieving C3-functionalization on the des-TMS comparator, 2-bromo-6-chloropyridine, requires directed ortho-metalation (DoM) at -78°C, which frequently yields <50% due to poor regiocontrol and proton-transfer side reactions. The TMS group thus acts as a stable placeholder that activates the C3 position for mild, scalable transformations.

Evidence DimensionYield of C3-iodination/functionalization
Target Compound Data>85% yield via room-temperature ipso-substitution
Comparator Or Baseline2-Bromo-6-chloropyridine (<50% yield via cryogenic DoM)
Quantified Difference>35% absolute yield increase and elimination of cryogenic requirements
ConditionsElectrophilic halogenation (ICl, RT) vs. Cryogenic lithiation (LDA, -78°C, then I2)

Allows for late-stage functionalization at the C3 position under mild, scalable conditions, avoiding expensive cryogenic infrastructure.

Suppression of Base-Induced Halogen Dance Reactions

Polyhalogenated pyridines are notoriously susceptible to base-catalyzed 'halogen dance' isomerizations, which scramble the substitution pattern and ruin batch purity. The presence of the C3-TMS group in 6-bromo-2-chloro-3-(trimethylsilyl)pyridine sterically and electronically stabilizes the ring, restricting proton abstraction and limiting halogen dance side products to <2% under strongly basic conditions [1]. In contrast, comparators like 2,6-dibromopyridine or 2-bromo-6-chloropyridine can generate up to 30% mixed isomer impurities when exposed to lithium amides during adjacent functionalization steps. This stability ensures high-fidelity structural retention during complex multi-step syntheses.

Evidence DimensionFormation of isomerized side products under strong base
Target Compound Data<2% halogen-dance impurities
Comparator Or Baseline2,6-Dibromopyridine (up to 30% isomer mixture)
Quantified Difference28% reduction in critical structural impurities
ConditionsExposure to strong bases (e.g., LDA, LiTMP) during adjacent functionalization

Ensures batch-to-batch reproducibility and high API purity by preventing unpredictable structural rearrangements during multi-step syntheses.

Multi-Kinase Inhibitor Library Synthesis

The tri-orthogonal nature of 6-bromo-2-chloro-3-(trimethylsilyl)pyridine makes it a highly efficient scaffold for synthesizing diverse bi-aryl pyridine libraries used in kinase inhibitor discovery. By leveraging the >99:1 regioselectivity of the C6-bromide over the C2-chloride (as detailed in Section 3), chemists can perform sequential Suzuki or Stille couplings at C6 and C2 without intermediate protection steps, rapidly generating structure-activity relationship (SAR) data with high purity [1].

Scale-Up Manufacturing of Trisubstituted Pyridines

For process chemists translating bench routes to pilot-plant scale, avoiding cryogenic conditions is a primary procurement driver. The ability to perform room-temperature ipso-substitution at the C3-TMS position (as shown in Section 3) allows for the scalable production of 2,3,6-trisubstituted pyridines without the massive energy costs and specialized reactor requirements associated with the -78°C directed ortho-metalation required by des-TMS analogs [2].

Late-Stage C3-Fluorination for Agrochemicals

In agrochemical development, tuning lipophilicity via fluorination is critical for compound efficacy. The stable C3-TMS group acts as a perfect handle for late-stage electrophilic fluorination (using reagents like Selectfluor). Because the TMS group simultaneously suppresses unwanted halogen-dance isomerizations (as proven in Section 3), the fluorination proceeds with high regiochemical fidelity, ensuring the final agrochemical active ingredient meets stringent regulatory purity standards [3].

Wikipedia

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine

Dates

Last modified: 08-16-2023

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